Indolin-4-carbonitril

Übersicht

Beschreibung

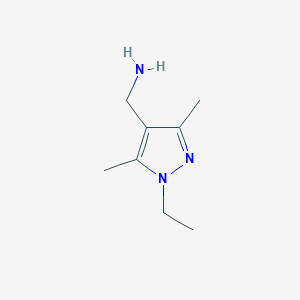

Indoline-4-carbonitrile is a compound that falls under the category of indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indoline-4-carbonitrile involves various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives . A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro [chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes .Molecular Structure Analysis

Indoline-4-carbonitrile is a part of the indole family, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . Indoles are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .Chemical Reactions Analysis

Indoline-4-carbonitrile has been used in various chemical reactions. For instance, it has been used in the one-pot synthesis of spiropyranopyrazoles via the reactions of hydrazines, β-keto esters, isatins, and malononitrile or ethyl cyanoacetate under solvent-free conditions . It has also been used in the synthesis of spiro [indoline-3,9′-xanthene]trione and spiro [chromene-4,3′-indoline]-3-carbonitrile derivatives .Physical And Chemical Properties Analysis

Indoline-4-carbonitrile is a compound that is frequently used in the synthesis of various organic compounds due to its unique physical and chemical properties . It is a part of the indole family, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .Wissenschaftliche Forschungsanwendungen

Indolin-4-carbonitril: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: Indolin-Derivate, einschließlich this compound, haben in der wissenschaftlichen Forschung aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen Anwendungen großes Interesse geweckt. Nachfolgend finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen von this compound in der wissenschaftlichen Forschung konzentrieren:

Antitumoraktivität

Indolin-Derivate wurden auf ihr Potenzial in der Krebstherapie untersucht. Die Indolinstruktur ist in zahlreichen Naturprodukten vorhanden und wurde kürzlich auf ihre Rolle bei der Konstruktion neuer Wirkstoffgerüste untersucht, die darauf abzielen, die negativen Nebenwirkungen der Chemotherapie und Operation bei Krebserkrankungen zu reduzieren .

Antivirale Eigenschaften

Forschungen zeigen, dass Indol-Derivate antivirale Aktivitäten aufweisen. Dies macht this compound zu einem Kandidaten für weitere Untersuchungen bei der Entwicklung antiviraler Medikamente .

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Indol-Derivaten sind gut dokumentiert, was darauf hindeutet, dass this compound bei der Synthese von entzündungshemmenden Medikamenten eingesetzt werden könnte .

Antimikrobielle Anwendungen

Indolin-Derivate sind dafür bekannt, antimikrobielle Aktivitäten zu besitzen, was this compound bei der Entwicklung neuer antimikrobieller Wirkstoffe nützlich machen könnte .

Antidiabetisches Potenzial

Die antidiabetische Aktivität von Indol-Derivaten ist ein weiteres interessantes Gebiet, das darauf hindeutet, dass this compound bei der Behandlung von Diabetes eingesetzt werden könnte .

Antimalariaaktivität

Angesichts der antimalariellen Eigenschaften einiger Indol-Derivate könnte this compound auf sein Potenzial für die Entwicklung von Antimalariamitteln untersucht werden .

Anticholinesterase-Aktivität

Indol-Derivate haben Anticholinesterase-Aktivitäten gezeigt, die bei der Behandlung von Krankheiten wie Alzheimer wichtig sind. Dies deutet auf mögliche Forschungsanwendungen für this compound in der Behandlung neurodegenerativer Erkrankungen hin .

Fluoreszenzantwort in der chemischen Sensorik

Indolin-Derivate wurden aufgrund ihrer Fluoreszenzantworteigenschaften in der chemischen Sensorik eingesetzt. Diese Anwendung könnte für this compound bei der Entwicklung von Fluoreszenz-Sonden oder -Sensoren besonders relevant sein .

Wirkmechanismus

Target of Action

Indoline-4-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH group acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction between Indoline-4-carbonitrile and its targets can result in changes in the function of these proteins .

Biochemical Pathways

Indole derivatives, such as Indoline-4-carbonitrile, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-4-carbonitrile may affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This property can impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Indoline-4-carbonitrile and its bioavailability .

Result of Action

The molecular and cellular effects of Indoline-4-carbonitrile’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, in the context of its anticancer activity, it may induce apoptosis or inhibit cell proliferation .

Action Environment

The action, efficacy, and stability of Indoline-4-carbonitrile can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules or drugs can potentially affect the action of Indoline-4-carbonitrile through drug-drug interactions .

Biochemische Analyse

Biochemical Properties

Indoline-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indoline-4-carbonitrile has been shown to form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction is particularly significant in the context of enzyme inhibition, where indoline-4-carbonitrile can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding . Additionally, indoline-4-carbonitrile can interact with proteins through hydrophobic interactions, further modulating their function .

Cellular Effects

Indoline-4-carbonitrile exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indoline-4-carbonitrile can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Furthermore, indoline-4-carbonitrile has been reported to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of indoline-4-carbonitrile involves several key interactions at the molecular level. Indoline-4-carbonitrile can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, indoline-4-carbonitrile has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways and affecting gene expression . Additionally, indoline-4-carbonitrile can influence the expression of specific genes by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indoline-4-carbonitrile can change over time due to factors such as stability and degradation. Indoline-4-carbonitrile is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that indoline-4-carbonitrile can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of indoline-4-carbonitrile can vary with different dosages in animal models. At low doses, indoline-4-carbonitrile may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, indoline-4-carbonitrile can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage range for indoline-4-carbonitrile to maximize its therapeutic potential while minimizing the risk of toxicity.

Metabolic Pathways

Indoline-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, indoline-4-carbonitrile can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell . Understanding the metabolic pathways of indoline-4-carbonitrile is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, indoline-4-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . For instance, indoline-4-carbonitrile has been shown to bind to albumin in the bloodstream, enhancing its distribution to target tissues . The transport and distribution of indoline-4-carbonitrile are important factors that influence its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of indoline-4-carbonitrile can affect its activity and function. Indoline-4-carbonitrile can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indoline-4-carbonitrile may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of indoline-4-carbonitrile is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLRJLHVTVIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885278-80-8 | |

| Record name | 2,3-dihydro-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do Indoline-4-carbonitrile derivatives interact with the androgen receptor, and what are the downstream effects?

A: Indoline-4-carbonitrile derivatives act as selective androgen receptor modulators (SARMs) by binding to the androgen receptor (AR). [] This binding triggers AR-mediated transcription. Interestingly, these compounds demonstrate a reduced ability to promote the interaction between the AR's carboxyl (C) and amino (N) termini. [] This N/C-termini interaction is associated with undesirable androgenic responses. In preclinical models, this translates to increased levator ani muscle weight (indicating anabolic activity) with minimal impact on prostate and seminal vesicle weights (suggesting reduced androgenic effects). []

Q2: Can you elaborate on the structure-activity relationship (SAR) of Indoline-4-carbonitrile derivatives in the context of androgen receptor modulation?

A: While specific structural modifications and their impact aren't detailed in the provided abstracts, it's clear that modifications to the core Indoline-4-carbonitrile structure influence its activity and selectivity as an androgen receptor modulator. [] For example, the presence of a 2-hydroxy-2-methyl-3-phenoxypropanoyl group at the 1-position of the Indoline-4-carbonitrile appears to be crucial for potent AR binding and selective modulation. [] Further research exploring various substitutions on the Indoline-4-carbonitrile scaffold is needed to fully elucidate the SAR and optimize compounds for desired activity profiles.

Q3: Beyond androgen receptor modulation, what other biological activities have been explored for Indoline-4-carbonitrile derivatives?

A: Research has shown that (1-(2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)indoline-4-carbonitrile (HIC), a specific Indoline-4-carbonitrile derivative, acts as an agonist of the P2Y1 receptor (P2Y1R). [] This activation leads to various downstream effects in prostate cancer cells, including reduced proliferation, altered adhesion, and cell cycle arrest. Importantly, HIC's action appears to involve p53 stabilization, contributing to its anti-cancer properties. []

Q4: What analytical techniques have been used to characterize Indoline-4-carbonitrile derivatives?

A: While the abstracts don't provide detailed analytical methods, it's implied that various techniques were employed to characterize the Indoline-4-carbonitrile derivatives. These likely include spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the compounds' structures and purities. [] Additionally, in vitro assays measuring AR binding affinity and transcriptional activity were likely used to assess their biological activity. [, ] In vivo studies, potentially involving techniques like liquid chromatography-mass spectrometry (LC-MS) for drug quantification, were also likely performed to evaluate the compounds' pharmacokinetic properties and efficacy in animal models. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)